Ethyl 4-ethoxy-2,5-difluorobenzoate
Overview
Description
Ethyl 4-ethoxy-2,5-difluorobenzoate is a chemical compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for Ethyl 4-ethoxy-2,5-difluorobenzoate is 1S/C11H12F2O3/c1-3-15-10-6-8(12)7(5-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
Ethyl 4-ethoxy-2,5-difluorobenzoate is a solid substance at ambient temperature . Its molecular weight is 230.21 .Scientific Research Applications
Trifluoromethyl Heterocycles Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is utilized as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. These compounds, including trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This research demonstrates the compound's importance in creating diverse heterocycles, which could be parallel to applications of Ethyl 4-ethoxy-2,5-difluorobenzoate in synthesizing novel organic compounds with potential biological activities (Honey et al., 2012).
Antimicrobial and Antioxidant Studies
Compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were evaluated for antimicrobial and antioxidant activities. The study highlights the potential of these compounds in developing new pharmaceuticals, which could relate to the research applications of Ethyl 4-ethoxy-2,5-difluorobenzoate in creating compounds with similar properties (Raghavendra et al., 2016).
Crystal Structure Analysis
The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was analyzed, showcasing the importance of understanding the crystalline forms of such compounds for their application in material science and drug design. This research might hint at the value of studying the crystal structure of Ethyl 4-ethoxy-2,5-difluorobenzoate for similar applications (Yeong et al., 2018).
Ligand Formation for Metal Complexes
The synthesis of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids from related compounds demonstrates their capability to act as O,N,O-tridentate ligands, forming nickel(ii) and copper(ii) complexes. This suggests possible applications of Ethyl 4-ethoxy-2,5-difluorobenzoate in coordination chemistry and the development of metal-organic frameworks or catalytic systems (Kudyakova et al., 2009).
Safety And Hazards
The safety information for Ethyl 4-ethoxy-2,5-difluorobenzoate includes several hazard statements: H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include P280;P301+P312, suggesting that protective gloves/eye protection/face protection should be worn, and if swallowed, call a poison center or doctor if you feel unwell .
properties
IUPAC Name |
ethyl 4-ethoxy-2,5-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-15-10-6-8(12)7(5-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWADNZJDDJOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)C(=O)OCC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethoxy-2,5-difluorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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